Pseudolaric acid F

Description

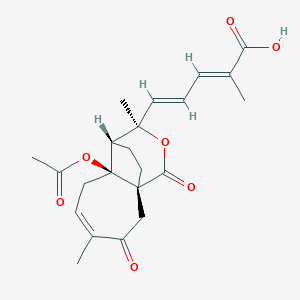

Pseudolaric Acid F is a diterpenoid compound structurally related to other pseudolaric acids (A, B, and C) isolated from Pseudolarix kaempferi. highlights its total synthesis via olefin metathesis, emphasizing its complex tricyclic core . However, comparative pharmacological or structural data for this compound are absent in the provided evidence. This article focuses on Pseudolaric Acid B (the most active analog) and its comparisons with structurally similar compounds (A, C, and derivatives), as this compound’s biological profile remains underexplored.

Properties

Molecular Formula |

C22H26O7 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-3,11-dioxo-10-oxatricyclo[6.3.2.01,7]tridec-4-en-9-yl]-2-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C22H26O7/c1-13-7-11-22(28-15(3)23)17-8-10-21(22,12-16(13)24)19(27)29-20(17,4)9-5-6-14(2)18(25)26/h5-7,9,17H,8,10-12H2,1-4H3,(H,25,26)/b9-5+,14-6+/t17-,20+,21-,22-/m0/s1 |

InChI Key |

UBHOILGODYTXTA-MRFLEFCVSA-N |

SMILES |

CC1=CCC2(C3CCC2(CC1=O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C |

Isomeric SMILES |

CC1=CC[C@@]2([C@H]3CC[C@]2(CC1=O)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C |

Canonical SMILES |

CC1=CCC2(C3CCC2(CC1=O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C |

Synonyms |

pseudolaric acid F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Bioactivity

Pseudolaric Acid B’s activity is attributed to its unique diterpenoid structure:

- C-7 hydrophobic group (-CO₂Me or -Me)

- Δ⁷ double bond

- C-4 acyloxy (OAc)

- Conjugated side chain with a hydrophilic terminal group .

Pseudolaric Acid A lacks the C-7 methyl ester, while Pseudolaric Acid C (a hydrolyzed metabolite of B) has a free carboxylic acid at C-19 . These structural differences correlate with reduced activity:

- Pseudolaric Acid B exhibits 10–100× higher potency than A and C in antifungal and anticancer assays .

- Derivatives retaining the C-7 methyl ester and C-4 OAc (e.g., IIa–IIg) maintain activity, whereas modifications at these positions (IIIa–IIId, IVa–IVd) diminish efficacy .

Antifungal Activity

Pseudolaric Acid B demonstrates broad-spectrum antifungal effects against Candida spp., including fluconazole-resistant strains, with MIC values of 16–128 µg/mL (mean: 40.58 ± 22.46 µg/mL) . In contrast:

- Fluconazole (comparator) shows species-dependent variability (MIC: 2–64 µg/mL), while Pseudolaric Acid B has consistent efficacy across C. albicans, C. glabrata, and others (ANOVA, P = 0.58) .

- Pseudolaric Acid C (a metabolite) is inactive due to rapid ester hydrolysis in blood .

Table 1: Antifungal Activity of Pseudolaric Acid B vs. Fluconazole

| Compound | MIC Range (µg/mL) | Mean MIC (µg/mL) | Fungicidal/Fungistatic |

|---|---|---|---|

| Pseudolaric Acid B | 16–128 | 40.58 ± 22.46 | Fungicidal |

| Fluconazole | 2–64 | Species-dependent | Fungistatic |

Anticancer Mechanisms

Pseudolaric Acid B outperforms A and C in antitumor activity:

- Microtubule destabilization : B inhibits tubulin polymerization (IC₅₀: <30 µM in A549, MCF7, HepG2 cells) .

- Multidrug resistance (MDR) circumvention : B downregulates P-glycoprotein (P-gp) and PKC-α in gastric cancer SGC7901/ADR cells, synergizing with adriamycin .

- Apoptosis induction : B triggers G₂/M arrest via cdc2 downregulation and caspase-3 activation, unlike A or C .

Pseudolaric Acid A shows weak activity due to structural instability, while C is rapidly metabolized to inactive forms .

Table 2: Anticancer Activity of Pseudolaric Acid B Derivatives

Metabolism and Pharmacokinetics

- Pseudolaric Acid B is rapidly hydrolyzed in blood to Pseudolaric Acid C₂ (PC₂) via plasma esterases, limiting its bioavailability .

- Pseudolaric Acid C (PC) and A (PA) are detected as glucuronides (PAG, PBG) in vivo, but these metabolites lack activity .

Table 3: Metabolic Stability in Blood

| Compound | Half-Life (h) | Major Metabolite | Bioactivity of Metabolite |

|---|---|---|---|

| Pseudolaric Acid B | <1 | PC₂ | Inactive |

| Pseudolaric Acid A | 2–3 | PAG | Inactive |

Q & A

Q. What methodologies are used to isolate Pseudolaric Acid F from natural sources?

Pseudolaric acids are typically isolated from the root bark of Pseudolarix kaempferi using sequential solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Key steps include:

Q. How do researchers assess the cytotoxic activity of this compound in vitro?

Standard protocols involve:

- Cell line selection : Use cancer cell lines (e.g., AGS gastric, MCF-7 breast, or DU145 prostate cancer cells) with multidrug-resistant variants for comparative studies.

- Dose-response assays : Treat cells with this compound (0.1–100 μM) for 24–72 hours.

- Viability metrics : MTT or CCK-8 assays quantify IC50 values (Table 1).

Table 1 : Representative IC50 values for pseudolaric acid analogues (adapted from ).

| Cell Line | Pseudolaric Acid B (μM) | Pseudolaric Acid A (μM) |

|---|---|---|

| HL-60 (leukemia) | 0.60 | 2.72 |

| HeLa (cervical) | 2.92 | 6.16 |

Q. What experimental models are used to study this compound’s mechanism of action?

- Apoptosis assays : Flow cytometry (Annexin V/PI staining), caspase-3/8 activation via Western blot, and PARP cleavage analysis .

- Tubulin polymerization inhibition : Spectrophotometric measurement of microtubule assembly in cell-free systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

Discrepancies may arise from:

- Cell line heterogeneity : Genetic variations or culture conditions (e.g., serum concentration).

- Compound stability : Pseudolaric acids degrade under light or heat; validate stability via HPLC pre-/post-experiment.

- Assay interference : Mitigate false positives by combining multiple assays (e.g., ATP luminescence + morphological analysis) .

Q. What strategies address challenges in synthesizing this compound?

Synthesis hurdles include stereochemical complexity and reactive intermediates. Methodological insights from Pseudolaric Acid B synthesis include:

- Core construction : Ru-catalyzed [5+2] cycloaddition to form the polyhydroazulene skeleton.

- Quaternary center formation : Alkoxycarbonyl radical cyclization under strict temperature control (−78°C to 25°C).

- Functional group compatibility : Use Ce-based reagents for ketone additions to avoid side reactions .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

Integrate:

- Transcriptomics : RNA-seq to identify pathways (e.g., PPARγ, VEGF) modulated post-treatment.

- Proteomics : SILAC labeling to quantify tubulin isoforms or apoptosis regulators (Bcl-2, Bax).

- Metabolomics : LC-MS profiling of lipid metabolism changes in Candida spp. for antifungal studies .

Q. What statistical frameworks are critical for analyzing dose-dependent effects?

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Synergy assessment : Compute combination indices (CI) via Chou-Talalay method for drug co-treatment studies.

- Reproducibility checks : Report mean ± SEM with n ≥ 3 biological replicates; apply ANOVA for multi-group comparisons .

Methodological Best Practices

- Quality control : Source this compound from accredited suppliers (e.g., Sigma-Aldrich, Phytolab) with ≥98% HPLC purity; validate via COA .

- Ethical compliance : Follow ARRIVE guidelines for in vivo studies (e.g., BALB/c-nu/nu mice tumor models) .

- Data transparency : Archive raw NMR/MS spectra in public repositories (e.g., Zenodo) to facilitate reproducibility .

For further reading, consult primary literature via Google Scholar using keywords: "this compound" cytotoxicity synthesis mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.